molecular formula C9H7ClN2O B3032834 3-Chloro-1-methyl-1H-quinoxalin-2-one CAS No. 55687-06-4

3-Chloro-1-methyl-1H-quinoxalin-2-one

Cat. No.: B3032834
CAS No.: 55687-06-4
M. Wt: 194.62 g/mol
InChI Key: AVOGNDGKQXBUOJ-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a methyl group at the 1-position of the quinoxalin-2-one core structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the selective alkylation of quinoxalin-2-one with appropriate alkylating agents under controlled conditions. For instance, the use of di-tert-butyl peroxide as an alkoxyl radical mediator for hydrogen atom transfer has been reported .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Transition metal-free methodologies have gained popularity due to their environmentally benign nature. These methods involve the use of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2-ones .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxalines.

    Substitution: Halogen substitution reactions can introduce different functional groups at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include various substituted quinoxalines and quinoxaline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-Chloro-1-methyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

    Quinoxalin-2-one: The parent compound without the chlorine and methyl substitutions.

    3-Bromo-1-methyl-1H-quinoxalin-2-one: Similar structure with a bromine atom instead of chlorine.

    1-Methyl-1H-quinoxalin-2-one: Lacks the halogen substitution at the 3-position.

Uniqueness: 3-Chloro-1-methyl-1H-quinoxalin-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-chloro-1-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGNDGKQXBUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362984
Record name 3-Chloro-1-methyl-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-06-4
Record name 3-Chloro-1-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-methyl-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 56.1 g. (0.32 m.) of 1,4-dihydro-1-methylquinoxalin-2,3-dione, 10 ml. of DMF, 50 ml. (0.67 m.) of thionyl chloride and 1 l. of toluene was refluxed for 1 hour, cooled, and stripped, finally under high vcuum to a crude dark solid, m.p. 124°-130° C. of sufficient purity to use in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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